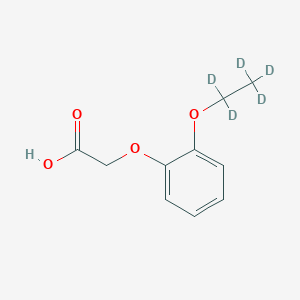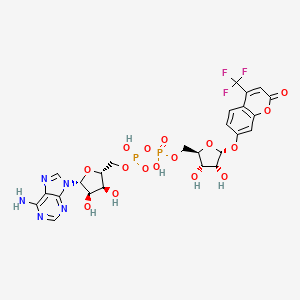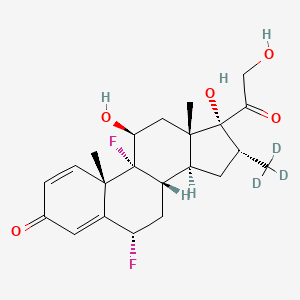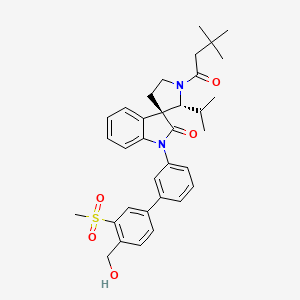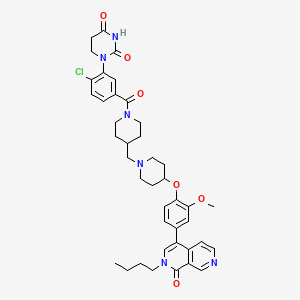
PROTAC BRD9 Degrader-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD9 Degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the bromodomain-containing protein BRD9. This compound is part of a novel class of small molecules that induce the degradation of specific proteins by harnessing the cell’s ubiquitin-proteasome system. BRD9 is a component of the noncanonical SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression and maintaining chromatin structure. The degradation of BRD9 has shown potential in treating various cancers, including synovial sarcoma and malignant rhabdoid tumors .
Preparation Methods
The synthesis of PROTAC BRD9 Degrader-3 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the BRD9 ligand: This involves the preparation of a small molecule that selectively binds to the bromodomain of BRD9.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL).
Linker attachment: The two ligands are connected via a linker, which is designed to provide optimal spatial orientation for the formation of a ternary complex between BRD9, the PROTAC molecule, and the E3 ligase
Industrial production methods for this compound are still under development, as the field of PROTACs is relatively new. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
PROTAC BRD9 Degrader-3 primarily undergoes reactions related to its mechanism of action, which involves the formation of a ternary complex and subsequent ubiquitination of BRD9. The key reactions include:
Ternary complex formation: The PROTAC molecule simultaneously binds to BRD9 and the E3 ubiquitin ligase, forming a ternary complex.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD9, marking it for degradation by the proteasome.
Proteasomal degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome, leading to a reduction in BRD9 levels within the cell
Common reagents and conditions used in these reactions include the PROTAC molecule, BRD9, the E3 ligase, ATP (for ubiquitination), and the proteasome. The major product formed from these reactions is the degraded BRD9 protein .
Scientific Research Applications
PROTAC BRD9 Degrader-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer research: The compound has shown potential in treating various cancers, including synovial sarcoma, malignant rhabdoid tumors, and prostate cancer. .
Drug discovery: This compound serves as a valuable tool for validating BRD9 as a therapeutic target and for developing new PROTAC-based therapies.
Biological research: The compound can be used to study the biological functions of BRD9 and its interactions with other proteins and pathways.
Mechanism of Action
PROTAC BRD9 Degrader-3 exerts its effects through a mechanism known as targeted protein degradation. The compound consists of three key components: a BRD9-binding ligand, an E3 ligase-binding ligand, and a linker. The mechanism involves the following steps:
Binding: The BRD9-binding ligand binds to the bromodomain of BRD9, while the E3 ligase-binding ligand binds to an E3 ubiquitin ligase.
Ternary complex formation: The linker facilitates the formation of a ternary complex between BRD9, the PROTAC molecule, and the E3 ligase.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD9, marking it for degradation.
Comparison with Similar Compounds
PROTAC BRD9 Degrader-3 can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific design and optimization for BRD9 degradation, providing a valuable tool for studying the biological functions of BRD9 and its potential as a therapeutic target .
Properties
Molecular Formula |
C41H47ClN6O6 |
|---|---|
Molecular Weight |
755.3 g/mol |
IUPAC Name |
1-[5-[4-[[4-[4-(2-butyl-1-oxo-2,7-naphthyridin-4-yl)-2-methoxyphenoxy]piperidin-1-yl]methyl]piperidine-1-carbonyl]-2-chlorophenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C41H47ClN6O6/c1-3-4-16-47-26-33(31-9-15-43-24-32(31)40(47)51)28-6-8-36(37(23-28)53-2)54-30-12-17-45(18-13-30)25-27-10-19-46(20-11-27)39(50)29-5-7-34(42)35(22-29)48-21-14-38(49)44-41(48)52/h5-9,15,22-24,26-27,30H,3-4,10-14,16-21,25H2,1-2H3,(H,44,49,52) |
InChI Key |
MQXFOTNUITWXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)OC4CCN(CC4)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)Cl)N7CCC(=O)NC7=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


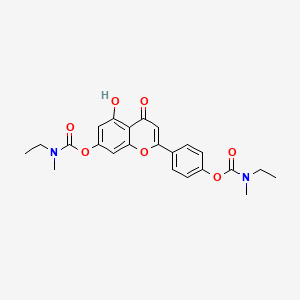
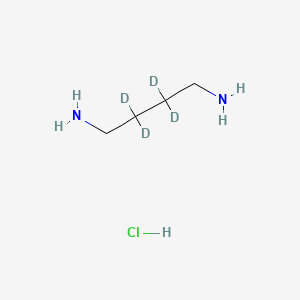

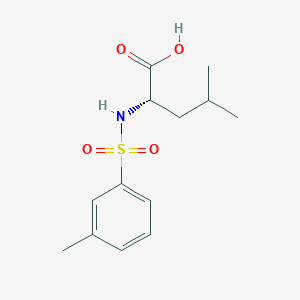

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)



